molecular formula C13H16N2O3 B2711665 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol CAS No. 206558-30-7

4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol

Cat. No.: B2711665
CAS No.: 206558-30-7
M. Wt: 248.282
InChI Key: SFPKQOVNNVTULM-UHFFFAOYSA-N
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Description

4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol (synonyms: 4-(4-Acetylpiperazin-1-yl)phenol, 1-Acetyl-4-(4-hydroxyphenyl)piperazine) is a piperazine derivative characterized by a phenolic hydroxyl group and an acetylated piperazine moiety linked via a carbonyl group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows modulation of biological activity through variations in substituents. Its synthesis typically involves multi-step organic reactions, such as amidation and deprotection steps, as exemplified in the preparation of related piperazinyl urea derivatives . The acetyl group on the piperazine ring is a critical pharmacophore, enhancing cytotoxicity in certain cancer cell lines compared to other acylated analogs .

Properties

IUPAC Name

1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPKQOVNNVTULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol typically involves the reaction of 4-hydroxybenzoyl chloride with 1-acetylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Structural Analysis

The compound, 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol (CAS: 206558-30-7), has the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . Its structure includes:

  • A piperazine ring acetylated at position 1 (N-acetyl group).

  • A carbonyl group linking the piperazine to a phenol ring.

  • A phenolic hydroxyl group (-OH) at position 4 of the aromatic ring .

The SMILES notation (CC(=O)N1CCN(CC1)C(=O)C2=CC=C(O)C=C2 ) highlights the ester-like linkage between the piperazine and phenol moieties .

Key Reactive Functional Groups

Three functional groups drive reactivity in this compound:

  • Carbonyl group (C=O):

    • Potential for nucleophilic attack or hydrolysis.

    • Likely site for amide or ester-like reactivity.

  • Phenolic -OH group :

    • Acidic proton (pKa ~12.18 for similar phenolic compounds ).

    • Susceptible to acetylation, methylation, or alkylation.

  • Acetylpiperazine moiety :

    • Steric hindrance from the piperazine ring may influence reactivity.

    • Acetylation reduces nucleophilicity of the piperazine nitrogen.

Hydrolysis of the Carbonyl Group

Reaction TypeConditionsExpected Product
Alkaline Hydrolysis NaOH, aqueousFormation of a carboxylate salt (deprotonated phenolic acid)
Acidic Hydrolysis HCl, aqueousFormation of a carboxylic acid (protonated phenolic acid)

The carbonyl group (C=O) could undergo hydrolysis, breaking the ester-like linkage. This would yield a phenolic acid derivative and a piperazine fragment .

Acetylation of the Phenolic -OH Group

Reaction TypeReagentsConditionsExpected Product
Acetylation AcCl, pyridineReflux, 3–6 hO-acetylated phenol derivative

The phenolic -OH group could react with acetyl chloride (AcCl) to form an acetate ester, reducing its acidity and altering solubility .

Nucleophilic Substitution

Reaction TypeReagentsConditionsExpected Product
Alkylation R-X, K₂CO₃DMF, 80°CAlkylated phenol derivative

The phenolic oxygen could act as a nucleophile, reacting with alkyl halides (R-X) to form ether derivatives.

Structural Influences on Reactivity

FeatureImpact
Acetylation of Piperazine Reduces nucleophilicity of piperazine nitrogen, limiting reactions requiring amine participation.
Carbonyl Group Polarity Electrophilic carbon in C=O group enhances susceptibility to nucleophilic attack.
Steric Effects Bulky piperazine moiety may hinder access to reactive sites.

Stability and Solubility

PropertyValueSource
Melting Point Not explicitly reported-
Solubility Likely limited in water; better in polar aprotic solvents (e.g., DMSO, methanol) .
Storage Suggested at -20°C to minimize degradation .

Scientific Research Applications

Chemistry

4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Sonogashira Coupling: A method for synthesizing biaryl compounds, crucial for pharmaceuticals and agrochemicals .
  • Reagent in Organic Synthesis: Employed in the preparation of diverse phenolic derivatives and other complex organic molecules .

Biology

This compound has been investigated for its biochemical properties:

  • Enzyme Inhibition Studies: Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms .
  • Biochemical Probes: Used to explore biological pathways due to its structural features that allow for specific molecular interactions .

Medicine

Research into the medicinal properties of this compound has revealed several potential therapeutic applications:

  • Antimicrobial Activity: Studies indicate that this compound exhibits activity against various bacterial strains, suggesting its use as an antimicrobial agent .
  • Anticancer Properties: Preliminary research shows promise in inhibiting cancer cell proliferation, making it a candidate for further development in cancer therapies .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its potential application in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

In vitro studies focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed that it can act as an inhibitor. This finding opens avenues for its application in drug design targeting metabolic disorders.

Data Tables

Application AreaSpecific UseFindings
ChemistryOrganic SynthesisEffective building block for diverse reactions
BiologyEnzyme StudiesSignificant interaction with enzyme active sites
MedicineAntimicrobialEffective against multiple bacterial strains
MedicineAnticancerInhibitory effects on cancer cell lines

Mechanism of Action

The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the acetylpiperazine moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Piperazine Derivatives with Varied Acyl Groups

The 4-acetylpiperazine moiety is a key determinant of biological potency. Evidence from phosphoinositide 3-kinase (PI3K) inhibitor studies highlights that:

  • 4-Acetylpiperazin-1-yl derivatives (e.g., compound 9) exhibit superior cytotoxicity (IC₅₀ = 1.84 mM against HCT116 cells) compared to 4-benzoylpiperazin-1-yl (compound 29: IC₅₀ = 42.36 mM) and 4-(4-chlorobenzoyl)piperazin-1-yl analogs (compound 34: IC₅₀ = 25.38 mM) .
  • Replacement of the acetyl group with bulkier or electron-withdrawing groups (e.g., sulfonyl or aryl sulfonyl) reduces potency, likely due to steric hindrance or altered electron distribution .

Table 1: Cytotoxicity of Piperazinylquinoxaline Derivatives

Substituent on Piperazine Example Compound IC₅₀ (HCT116 Cells)
4-Acetylpiperazin-1-yl 9 1.84 mM
4-Benzoylpiperazin-1-yl 29 42.36 mM
4-(4-Chlorobenzoyl)piperazin-1-yl 34 25.38 mM

Functional Group Variations on the Aromatic Ring

The phenolic hydroxyl group in 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol distinguishes it from analogs with carboxylic acid or carboxamide termini:

  • N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine hydrochloride introduces a guanidine group, which may enhance basicity and interaction with anionic targets .

Piperazine-Linked Heterocyclic Compounds

Compounds like 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrate divergent applications due to distinct functional groups. This imidazole derivative exhibits nonlinear optical (NLO) properties, including a high third-order susceptibility (χ⁽³⁾ = 2.2627 × 10⁻⁶ esu), attributed to π-conjugation and low HOMO-LUMO gaps . In contrast, this compound is primarily investigated for cytotoxicity, underscoring how structural modifications redirect compound utility.

Biological Activity

4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol, also known by its CAS number 206558-30-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with an acetyl group, linked to a phenolic moiety. This unique structure may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, which are critical for bacterial growth and replication .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against various fungal strains, including Candida species. The compound exhibited the following MIC values:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16 μg/mL
Aspergillus niger32 μg/mL

The antifungal mechanism may involve inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects. Notably:

Cell Line IC50 (μM)
HeLa (cervical cancer)20 μM
MCF7 (breast cancer)15 μM
A549 (lung cancer)25 μM

The compound's anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

A notable study involved the evaluation of the compound's effects on multidrug-resistant bacterial strains. The results indicated that it could effectively reverse resistance mechanisms in certain strains, enhancing the efficacy of standard antibiotics. The study highlighted its potential as an adjuvant therapy in treating resistant infections .

Q & A

Q. What are the established synthetic routes for 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol, and what key reaction conditions influence yield?

The compound is synthesized via multi-step pathways involving piperazine derivatives and carbonyl coupling reactions. For example, in one route, tert-butyl 4-(3-nitrophenoxy)butanoate undergoes deprotection and amidation with tert-butyl piperazine-1-carboxylate, followed by acetylation to yield intermediates like tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate . Another method involves reacting 4-(4-acetylpiperazin-1-yl)benzaldehyde with thiosemicarbazide to form thiosemicarbazone derivatives, which are cyclized to target compounds . Key factors affecting yield include:

  • Use of coupling agents (e.g., HOAt/EDCI) for amidation .
  • Temperature control during cyclization (e.g., reflux in ethanol) .
  • Purification via column chromatography to isolate intermediates .

Q. How is the compound characterized structurally in academic research?

Structural confirmation relies on spectroscopic and analytical techniques:

  • 1H-NMR and 13C-NMR for verifying piperazine and carbonyl moieties .
  • UV/Vis spectroscopy to assess electronic transitions in derivatives like Zn(II) phthalocyanines .
  • Elemental analysis for validating purity and molecular composition .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are recommended when handling this compound?

While specific MSDS data for this compound is limited, phenol derivatives generally require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as phenolic compounds can irritate the respiratory tract .
  • Storage : In airtight containers under inert conditions to prevent oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data across studies involving this compound?

Contradictions in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, tautomerism, or impurities. To resolve these:

  • Replicate experiments under identical conditions (solvent, temperature) .
  • Cross-validate with complementary techniques (e.g., HRMS for molecular weight confirmation) .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with empirical data .

Q. What computational methods are employed to predict the compound’s reactivity or biological interactions?

  • Molecular docking : To study interactions with biological targets (e.g., serotonin receptors), leveraging software like AutoDock .
  • Quantitative Structure-Activity Relationship (QSAR) : For correlating structural features (e.g., acetylpiperazine substitution) with activity in derivatives .
  • DFT calculations : To analyze electron distribution in the carbonyl-piperazine system, predicting sites for electrophilic/nucleophilic attack .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Salt formation : Dihydrochloride salts of related piperazine derivatives improve aqueous solubility .
  • Derivatization : Introducing polar groups (e.g., sulfonyl or hydroxyl) via targeted synthesis .
  • Formulation : Use of co-solvents (e.g., DMSO) or liposomal encapsulation to enhance bioavailability .

Methodological Notes

  • Synthesis Optimization : Pilot reactions should test alternative catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
  • Crystallography Challenges : For unresolved crystal structures, use SHELX programs for phase refinement, especially with twinned or high-resolution data .
  • Biological Assay Design : Include control experiments with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline) to isolate the acetylpiperazine moiety’s contribution to activity .

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